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Introduction

LAHS is a synthetic, amphipathic, and histidine-rich cell-penetrating peptide (CPP) that has
emerged as a promising non-viral vector for gene delivery.[1][2] Its unique composition allows
for efficient complexation with nucleic acids and ribonucleoproteins, facilitating their entry into
cells and subsequent escape from endosomes, a critical barrier in gene delivery. This
document provides a detailed guide to utilizing LAH5 for the delivery of genetic material, with a
particular focus on CRISPR-Cas9 ribonucleoprotein (RNP) complexes for gene editing
applications.

The LAHS5 peptide, with the sequence KKALLALALHHLAHLAHHLALALKKA, is characterized
by its amphipathic nature and abundance of histidine residues.[1] These histidine residues are
believed to play a crucial role in the endosomal escape of the cargo through the "proton
sponge" effect. Upon endosomal acidification, the imidazole rings of histidine become
protonated, leading to an influx of protons and chloride ions, which in turn causes osmotic
swelling and rupture of the endosome, releasing the therapeutic cargo into the cytoplasm.

Mechanism of LAH5-Mediated Delivery

The delivery process using LAH5 can be summarized in the following steps:
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e Nanocomplex Formation: The cationic LAH5 peptide electrostatically interacts with the
negatively charged cargo (e.g., plasmid DNA, siRNA, or Cas9 RNP) to form stable
nanocomplexes.[1][3]

o Cellular Internalization: These nanocomplexes interact with the cell surface and are
internalized, primarily through endocytosis.[3]

o Endosomal Escape: As the endosome matures and its internal pH drops, the histidine
residues in LAH5 become protonated. This leads to endosomal membrane destabilization
and the release of the nanocomplex into the cytoplasm.[1]

o Nuclear Translocation (for gene editing): For applications like CRISPR-Cas9 gene editing,
the released RNP complex must then translocate to the nucleus to access the genomic DNA.

[1]

Experimental Protocols

This section provides detailed protocols for the use of LAH5 in delivering Cas9 RNP for gene
editing.

Materials
e LAHS5 peptide (e.g., from Synpeptide)[1]

e spCas9 protein

o Single guide RNA (sgRNA) specific to the target gene
 Homology-Directed Repair (HDR) template (if applicable)
e Cell culture medium (e.g., DMEM, Opti-MEM)

o Fetal Bovine Serum (FBS)

o Phosphate-Buffered Saline (PBS)

o HEK?293T or other suitable cell lines
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» Transfection reagent for comparison (e.g., CRISPRMAX)

» Reagents for gene editing analysis (e.g., T7 Endonuclease I, reagents for TIDE analysis)

Protocol 1: Formation of LAH5/Cas9 RNP
Nanocomplexes

e Prepare Cas9 RNP:
o Dilute spCas9 protein and sgRNA separately in Opti-MEM.

o Mix the Cas9 protein and sgRNA at a desired molar ratio (e.g., 1:1.2) and incubate at
room temperature for 15-20 minutes to form the RNP complex.

e Prepare LAHS5 Solution:

o Resuspend the lyophilized LAHS5 peptide in sterile water to a stock concentration (e.g., 1
mg/mL).

o Further dilute the LAHS5 stock solution in Opti-MEM to the desired working concentration.
e Form Nanocomplexes:

o Add the diluted LAHS5 solution to the pre-formed Cas9 RNP solution. The molar ratio of
LAHS5 to RNP is a critical parameter to optimize. Ratios ranging from 50:1 to 250:1
(LAH5:RNP) have been shown to be effective.[1]

o Mix gently by pipetting and incubate at room temperature for 20-30 minutes to allow for
stable nanocomplex formation.

Protocol 2: Cell Transfection

o Cell Seeding:

o One day prior to transfection, seed the target cells (e.g., HEK293T) in a suitable culture
plate (e.g., 24-well plate) at a density that will result in 70-80% confluency on the day of
transfection.
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e Transfection:

o

Gently wash the cells with PBS.

[¢]

Replace the culture medium with a serum-free medium like Opti-MEM.

[¢]

Add the prepared LAH5/Cas9 RNP nanocomplex solution dropwise to the cells.

[e]

Incubate the cells with the nanocomplexes for 4-6 hours at 37°C. The incubation time can
be optimized, with significant gene editing observed even after 3 hours of exposure.[1]

e Post-Transfection Care:

o After the incubation period, replace the transfection medium with a complete culture
medium (containing 10% FBS).

o Culture the cells for an additional 48-72 hours before proceeding with analysis.

Protocol 3: Assessment of Gene Editing Efficiency

e Genomic DNA Extraction:

o Harvest the cells and extract genomic DNA using a commercially available kit.
o PCR Amplification:

o Amplify the genomic region surrounding the target site by PCR.
e Mismatch Cleavage Assay (T7E1 Assay):

o Denature and re-anneal the PCR products to form heteroduplexes.

o Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched
DNA.

o Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved
DNA corresponds to the gene editing efficiency.

o Tracking of Indels by Decomposition (TIDE) Analysis:
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o Sequence the PCR products from the treated and control cells.

o Analyze the sequencing chromatograms using the TIDE web tool to quantify the frequency

and nature of insertions and deletions (indels).

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing LAH5 for gene

delivery.
. RNP:LAH5
Parameter Cell Line ] Result Reference
Molar Ratio
Gene Editing ~17% (TIDE
o HEK293T 1:150 [1]
Efficiency assay)
Approaching
theoretical
HEK293T 1:250 _ [1]
maximum
(~70%)
Clearly
HelLa 1:150 observable gene  [1]
editing
1:1:250
Gene Correction
HEK293T (RNP:HDR:LAH5  ~20% [1]
(HDR)
)
Cell Viability HEK293T 1:250 >80% [1]
In Vivo Gene -
- Mouse Muscle Not specified ~7-10% [41[5]
Editing
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Transfection Gene Editing o
o Cell Viability Notes Reference

Agent Efficiency

Efficient in

various cell lines,
LAH5 Up to ~70% >80% ) ] _ [1]

including primary

cells.

A lipid-based

commercial
CRISPRMAX Similar to LAH5 Not specified reagent used as [1]

a positive

control.

Used for plasmid
Lipofectamine Not directly N transfection in

Not specified [1]

3000 compared some related

experiments.

Visualizations

Experimental Workflow for LAH5-Based Gene Editing
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Caption: Workflow for LAH5-mediated Cas9 RNP delivery and gene editing analysis.
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Proposed Mechanism of LAH5-Mediated Cellular Uptake
and Endosomal Escape
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Caption: Mechanism of LAH5-mediated delivery and endosomal escape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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